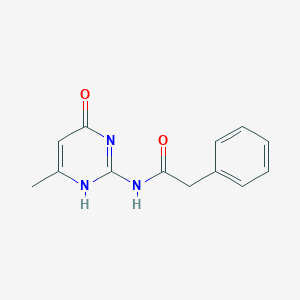
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyrimidine derivative that has been synthesized through a multistep process involving several chemical reactions.
作用機序
The mechanism of action of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, including memory and learning. By inhibiting the activity of acetylcholinesterase, N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
実験室実験の利点と制限
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has several advantages for lab experiments, including its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, which can be useful in various research applications. However, there are also limitations to using N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide in lab experiments, including its complex synthesis method and potential toxicity.
将来の方向性
There are several future directions for the research and development of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide. One potential direction is the further study of its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to determine the potential toxicity of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide and its long-term effects on human health.
Conclusion
In conclusion, N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, or N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, and has been studied for its potential use in the treatment of neurodegenerative disorders. While there are advantages to using N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide in lab experiments, there are also limitations, including its complex synthesis method and potential toxicity. Further research is needed to determine the full potential of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide and its long-term effects on human health.
合成法
The synthesis of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves a multistep process that includes several chemical reactions. The first step involves the synthesis of 6-methyl-4-oxo-1H-pyrimidine-2-carboxylic acid, which is then reacted with thionyl chloride to form 6-methyl-4-oxo-1H-pyrimidine-2-carbonyl chloride. The resulting compound is then reacted with 2-phenylacetic acid to form N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide. The synthesis of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in various fields. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-11(17)15-13(14-9)16-12(18)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,14,15,16,17,18) |
InChIキー |
NZDAZFLGDYEVIQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)


![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)
